molecular formula C13H13NS B188154 1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline CAS No. 120086-35-3

1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B188154
CAS No.: 120086-35-3
M. Wt: 215.32 g/mol
InChI Key: FHDLSGWIMXIQQV-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features a thiophene ring fused to a tetrahydroisoquinoline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline can be synthesized through various methods. One common approach involves the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde in the presence of an acid catalyst to form the tetrahydroisoquinoline core. The thiophene ring can be introduced via a subsequent cyclization reaction.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene or tetrahydrothiophene.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiophene and tetrahydrothiophene derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(Thiophen-3-yl)-1,2,3,4-tetrahydroisoquinoline: Similar structure but with the thiophene ring attached at a different position.

    1-(Furan-2-yl)-1,2,3,4-tetrahydroisoquinoline: Features a furan ring instead of a thiophene ring.

    1-(Pyridin-2-yl)-1,2,3,4-tetrahydroisoquinoline: Contains a pyridine ring instead of a thiophene ring.

Uniqueness

1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to the specific positioning of the thiophene ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

1-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This compound combines a tetrahydroisoquinoline core with a thiophene ring, contributing to its unique chemical properties and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₃H₁₃NS, with a molecular weight of approximately 215.31 g/mol. The structural characteristics that define this compound include:

Feature Description
Core Structure Tetrahydroisoquinoline
Substituent Thiophene ring at the 1-position
Unique Properties Influences chemical reactivity and biological activity

Biological Activities

Research indicates that this compound exhibits significant biological activities including:

  • Antioxidant Activity : This compound has shown potential as an antioxidant, which may help mitigate oxidative stress in cells.
  • Tyrosinase Inhibition : It inhibits tyrosinase, an enzyme involved in melanin synthesis. Studies have demonstrated dose-dependent inhibition of melanin content and intracellular tyrosinase activity in B16F10 melanoma cells.

The molecular mechanisms through which this compound exerts its effects include:

  • Competitive Inhibition : The compound acts as a competitive inhibitor of tyrosinase, which is crucial for melanin production.
  • Cellular Pathways : It influences various cellular pathways related to apoptosis and cell proliferation, making it a candidate for anticancer drug development .

Research Findings and Case Studies

Numerous studies have explored the biological activity of this compound:

  • Anticancer Potential : In vitro studies indicate that derivatives of tetrahydroisoquinoline exhibit potent activity against various cancer cell lines. For instance, compounds similar to this compound have shown significant anti-proliferative effects on HepG-2 (hepatocellular carcinoma) and MCF-7 (breast cancer) cell lines with IC50 values below 25 μM .
  • Antimicrobial Activity : The compound has also been tested for antimicrobial properties against both Gram-positive and Gram-negative bacteria. Results indicate moderate activity against Escherichia coli and Staphylococcus aureus .
  • Pharmacokinetics and Metabolism : Studies suggest that the metabolism of this compound involves hydroxylation and demethylation pathways similar to those observed in methamphetamine metabolism.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound Name Structure Type Biological Activity
5-(Thiophen-2-yl)-1,2,3,4-tetrahydroisoquinolineSimilar bicyclic structureAltered reactivity; potential anticancer effects
1-(Furan-2-yl)-1,2,3,4-tetrahydroisoquinolineFuran instead of thiopheneDifferent electronic properties; varied biological activity
1-(Pyridin-2-yl)-1,2,3,4-tetrahydroisoquinolinePyridine ring substitutionDistinct biological profile; explored for neuroprotective effects

Properties

IUPAC Name

1-thiophen-2-yl-1,2,3,4-tetrahydroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NS/c1-2-5-11-10(4-1)7-8-14-13(11)12-6-3-9-15-12/h1-6,9,13-14H,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDLSGWIMXIQQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=CC=CC=C21)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40383147
Record name 1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120086-35-3
Record name 1-(thiophen-2-yl)-1,2,3,4-tetrahydroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40383147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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